ethyl 2-({[1-(4-chlorobenzyl)-3-nitro-1H-pyrazol-5-yl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-({[1-(4-chlorobenzyl)-3-nitro-1H-pyrazol-5-yl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that combines several functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({[1-(4-chlorobenzyl)-3-nitro-1H-pyrazol-5-yl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core benzothiophene structure, followed by the introduction of the pyrazole and chlorobenzyl groups. Key steps include:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the Pyrazole Group: This step often involves the reaction of hydrazine derivatives with suitable precursors.
Attachment of the Chlorobenzyl Group: This is typically done through nucleophilic substitution reactions.
Final Coupling and Esterification: The final product is obtained by coupling the intermediate compounds and esterifying the carboxylate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[1-(4-chlorobenzyl)-3-nitro-1H-pyrazol-5-yl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be reduced to remove the nitro group or to modify the pyrazole ring.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups in place of the chlorobenzyl group.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biology: It can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Materials Science: The compound’s properties may be explored for use in organic electronics or as a building block for advanced materials.
Mechanism of Action
The mechanism of action of ethyl 2-({[1-(4-chlorobenzyl)-3-nitro-1H-pyrazol-5-yl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The nitro group and pyrazole ring are likely involved in binding to enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-({[1-(4-chlorobenzyl)-3-nitro-1H-pyrazol-5-yl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: can be compared with other benzothiophene derivatives and pyrazole-containing compounds.
Benzothiophene Derivatives: These compounds are known for their biological activity and are used in various pharmaceutical applications.
Pyrazole Derivatives: Pyrazole rings are common in many bioactive molecules, including anti-inflammatory and anticancer agents.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which may confer unique biological activity and specificity for certain targets.
Properties
Molecular Formula |
C23H23ClN4O5S |
---|---|
Molecular Weight |
503.0 g/mol |
IUPAC Name |
ethyl 2-[[2-[(4-chlorophenyl)methyl]-5-nitropyrazole-3-carbonyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C23H23ClN4O5S/c1-3-33-23(30)20-16-9-4-13(2)10-18(16)34-22(20)25-21(29)17-11-19(28(31)32)26-27(17)12-14-5-7-15(24)8-6-14/h5-8,11,13H,3-4,9-10,12H2,1-2H3,(H,25,29) |
InChI Key |
SAYZUDCOQSAFGF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC(=NN3CC4=CC=C(C=C4)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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